6-ethyl-1H-1,2,3-benzotriazole
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Overview
Description
6-ethyl-1H-1,2,3-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family Benzotriazoles are known for their unique structure, which consists of a benzene ring fused with a triazole ring The addition of an ethyl group at the sixth position of the benzene ring distinguishes this compound from other benzotriazole derivatives
Mechanism of Action
Target of Action
6-Ethyl-1H-1,2,3-Benzotriazole, a derivative of benzotriazole, has been found to interact with various enzymes and receptors in biological systems . The compound’s primary targets are likely to be these enzymes and receptors, which play crucial roles in various biological and pharmacological processes .
Mode of Action
The compound’s mode of action is primarily through non-covalent interactions with its targets. The presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes this compound susceptible to bind with its targets . This interaction leads to changes in the targets’ function, thereby affecting the biological processes they are involved in .
Biochemical Pathways
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . This suggests that the compound may affect multiple biochemical pathways related to these biological properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given its broad spectrum of biological properties . For instance, it may inhibit the growth of cancer cells, kill or inhibit the growth of fungi and bacteria, inhibit viral replication, kill or inhibit the growth of parasites, and neutralize reactive oxygen species .
Biochemical Analysis
Biochemical Properties
The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties confer unique physicochemical characteristics to 6-ethyl-1H-1,2,3-benzotriazole and its immediate vicinity on various molecular scaffolds
Cellular Effects
While the cellular effects of this compound are not explicitly documented, benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities These effects suggest that this compound may influence cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzotriazole is known to bind to other species, utilizing the lone pair electrons . This property allows benzotriazole to form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . It’s plausible that this compound might exert its effects at the molecular level through similar binding interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-1H-1,2,3-benzotriazole typically involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid. The process begins with the diazotization of one of the amine groups of o-phenylenediamine, followed by cyclization to form the triazole ring. The ethyl group can be introduced through alkylation reactions using ethyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro compounds.
Reduction: Reduced derivatives like amines.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
6-ethyl-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-benzotriazole: Lacks the ethyl group, making it less hydrophobic.
Tolyltriazole: Contains a methyl group instead of an ethyl group, affecting its solubility and reactivity.
4,5,6,7-tetrabromo-1H-1,2,3-benzotriazole: Contains multiple bromine atoms, significantly altering its chemical properties.
Uniqueness
6-ethyl-1H-1,2,3-benzotriazole is unique due to the presence of the ethyl group, which enhances its hydrophobicity and can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
5-ethyl-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-6-3-4-7-8(5-6)10-11-9-7/h3-5H,2H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTWLIOPZJFEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NNN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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